Flunoxaprofen

Rheumatoid Arthritis Clinical Efficacy Naproxen

Flunoxaprofen is a discontinued arylpropionic NSAID with a unique pharmacological toolkit unavailable from naproxen or flurbiprofen. Key differentiation: extreme species-dependent half-life (rat ~70 h vs. dog/monkey ~2 h), high (R)- to (S)-inversion ratio (0.54), and gastric COX-sparing anti-inflammatory activity. These properties make it an irreplaceable reference for cross-species PK studies, chiral inversion toxicology, and NSAID-induced gastric damage mechanisms. Procure now to leverage this compound's unique toxicological signature for your next study.

Molecular Formula C16H12FNO3
Molecular Weight 285.27 g/mol
CAS No. 66934-18-7
Cat. No. B1672895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlunoxaprofen
CAS66934-18-7
SynonymsFlunoxaprofen;  Priaxim;  RV-12424;  RV 12424;  RV12424; 
Molecular FormulaC16H12FNO3
Molecular Weight285.27 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O
InChIInChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)/t9-/m0/s1
InChIKeyARPYQKTVRGFPIS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Flunoxaprofen (CAS 66934-18-7): Key Properties for NSAID Research and Procurement


Flunoxaprofen (CAS 66934-18-7) is a chiral non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class [1]. It is a monocarboxylic acid derived from benzoxazole and functions as an orally active cyclooxygenase (COX) inhibitor [2]. The compound exists as a single (S)-(+)-enantiomer, which is the pharmacologically active form [3]. Flunoxaprofen has demonstrated efficacy in preclinical and clinical models of inflammation, particularly for rheumatoid arthritis and osteoarthritis [4][5], though clinical use was discontinued due to hepatotoxicity concerns [6], making it a valuable tool for comparative pharmacology and toxicology studies.

Why Flunoxaprofen Cannot Be Simply Substituted with Other Arylpropionic NSAIDs


Despite belonging to the arylpropionic acid class, flunoxaprofen exhibits a unique pharmacological profile that precludes direct interchangeability with close structural analogs like naproxen or flurbiprofen. Key differentiators include a distinct stereoselective chiral inversion profile that influences pharmacokinetics and potential toxicity [1], a dissociation between anti-inflammatory efficacy and gastric prostaglandin synthesis inhibition [2], and species-dependent half-life variations that impact experimental design [3]. Furthermore, its withdrawal due to hepatotoxicity, a liability not uniformly shared across the class, underscores its unique toxicological signature [4]. Therefore, substituting flunoxaprofen with another arylpropionic acid in research settings risks introducing uncontrolled variables and obscuring mechanism-specific outcomes.

Quantitative Evidence Differentiating Flunoxaprofen from Key Analogs


Flunoxaprofen vs. Naproxen: Equivalent Clinical Efficacy in Rheumatoid Arthritis

In a direct head-to-head crossover clinical study, flunoxaprofen (400 mg/day) demonstrated essentially equivalent therapeutic efficacy to naproxen (500 mg/day) in controlling painful and functional symptoms of rheumatoid arthritis (RA) [1]. Both treatments resulted in significant relief of spontaneous diurnal and nocturnal pain, pain on motion, morning stiffness, and significant improvement in grip strength and Ritchie's index. Neither drug modified biochemical parameters of inflammation (ESR, CRP) [1].

Rheumatoid Arthritis Clinical Efficacy Naproxen

Flunoxaprofen vs. Indomethacin: Superior Gastric Safety Profile

Flunoxaprofen (10 mg/kg) and indomethacin (5 mg/kg) achieved a similar degree of anti-inflammatory activity (50% inhibition of carrageenan-induced paw edema) in rats [1]. However, flunoxaprofen did not modify gastric mucosal prostaglandin synthesis (measured by 6-keto-PGF1α), while indomethacin caused 50% inhibition of gastric COX activity, a biochemical change associated with gastric lesions [1]. Chronic flunoxaprofen treatment (5-50 mg/kg for 15 days) maintained 60-70% anti-inflammatory efficacy without gastric mucosal damage or prostaglandin synthesis inhibition [1].

Gastric Safety Prostaglandin Synthesis Indomethacin

Flunoxaprofen vs. Naproxen and Carprofen: Higher Chiral Inversion Ratio

In rats, flunoxaprofen exhibits a significantly higher (R)- to (S)-enantiomer inversion ratio compared to structurally related NSAIDs. The inversion ratio for flunoxaprofen was 0.54, while the ratios for naproxen and carprofen were only 0.02 and 0.003, respectively [1]. This indicates that a substantial portion of the inactive (R)-enantiomer is converted to the active (S)-form in vivo, a phenomenon that is negligible for naproxen and carprofen [1].

Chiral Inversion Pharmacokinetics Naproxen

Flunoxaprofen vs. Analogs: Unique Species-Dependent Half-Life

Flunoxaprofen displays a striking species-dependent half-life variation. In rats, the half-life is approximately 70 hours, while in dogs and monkeys it is only about 2 hours [1][2]. In elderly humans, the half-life is 7.9 ± 2.17 hours [3]. This pattern is distinct from many other NSAIDs and may relate to species-specific metabolism, offering a unique tool for studying interspecies pharmacokinetic differences [1].

Pharmacokinetics Half-Life Species Variation

Flunoxaprofen vs. Naproxen: Enantiomer-Specific Clearance and Volume of Distribution

In humans, the apparent volume of distribution and systemic clearance of the S(+)-enantiomer of flunoxaprofen were significantly lower than those of the R(-)-enantiomer [1]. This stereoselective disposition is not uniformly observed across all arylpropionic acids; for example, naproxen shows similar clearance values for both enantiomers [2]. The S(+)- to R(-)-isomer plasma concentration ratio increased with time, with an apparent inversion half-time of approximately 50 hours [1].

Enantiomer Pharmacokinetics Clearance Volume of Distribution

Flunoxaprofen vs. Benoxaprofen and Indomethacin: Differential Hepatic Enzyme Effects

In rats with CCl4-induced liver damage, benoxaprofen and indomethacin induced a significant increase in some serum liver enzymes, while flunoxaprofen did not [1]. This suggests a different hepatic safety profile relative to structurally related benoxaprofen, which is also associated with hepatotoxicity but appears to have a different mechanism or magnitude of effect on liver enzyme markers in this model [1].

Hepatotoxicity Liver Enzymes Benoxaprofen

Recommended Research Applications for Flunoxaprofen (CAS 66934-18-7)


Comparative Studies of NSAID Gastric Toxicity Mechanisms

Given its demonstrated dissociation between anti-inflammatory efficacy and gastric prostaglandin synthesis inhibition compared to indomethacin, flunoxaprofen serves as an ideal comparator in studies aiming to elucidate the mechanisms of NSAID-induced gastric mucosal damage. Researchers can leverage the quantitative data showing 50% gastric COX inhibition by indomethacin versus 0% by flunoxaprofen at equivalent anti-inflammatory doses to design controlled experiments probing the role of local prostaglandin suppression in ulcerogenesis [1].

Investigating Species-Specific Drug Metabolism and Clearance

The extreme species-dependent half-life of flunoxaprofen (rat: ~70 h; dog/monkey: ~2 h) makes it a unique probe for studying interspecies differences in drug metabolism, particularly phase II conjugation and enterohepatic recirculation. This compound can be used in cross-species pharmacokinetic studies to identify the specific enzymatic or physiological factors driving such dramatic clearance variations, with direct translational relevance for preclinical safety assessment [2][3].

Chiral Inversion and Stereoselective Toxicity Models

Flunoxaprofen's high (R)- to (S)-inversion ratio (0.54) contrasts sharply with naproxen (0.02) and carprofen (0.003), making it a powerful tool for studying the role of chiral inversion in NSAID pharmacology and toxicity. The compound is particularly valuable for investigating the link between metabolic inversion, formation of reactive acyl-CoA thioesters, and subsequent hepatotoxicity, as its stereoselective thioester formation is a key step in its toxicological profile [4][5].

Enantiomer-Specific Pharmacokinetic Profiling

Unlike naproxen, which shows similar clearance for both enantiomers, flunoxaprofen exhibits significant stereoselective disposition in humans, with the active S(+)-enantiomer having lower volume of distribution and clearance than the R(-)-form. This makes flunoxaprofen an excellent reference compound for developing and validating enantiomer-specific analytical methods and for studying the impact of stereoselective protein binding and metabolism on overall drug disposition [6][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flunoxaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.